molecular formula C16H14N4O2 B5917787 N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide

N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide

Cat. No. B5917787
M. Wt: 294.31 g/mol
InChI Key: ICHROPHUCYWDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MMB or MMBz and has the chemical formula C16H14N4O2. MMB has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of MMB is not fully understood, but it is believed to involve the binding of MMB to specific proteins. MMB has been found to bind to a range of proteins, including the DNA repair protein PARP1 and the histone acetyltransferase p300/CBP. The binding of MMB to these proteins may affect their function and lead to changes in cellular processes.
Biochemical and Physiological Effects
MMB has been found to exhibit a range of biochemical and physiological effects. For example, MMB has been shown to induce apoptosis in cancer cells by inhibiting the activity of PARP1. MMB has also been found to inhibit the activity of p300/CBP, leading to changes in gene expression and cellular differentiation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MMB in lab experiments is its ability to act as a fluorescent probe for studying protein-protein interactions. MMB is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using MMB is its potential cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving MMB. One area of interest is the development of new fluorescent probes based on the MMB scaffold. These probes could be used to study a range of biological processes, including protein-protein interactions, enzyme activity, and gene expression. Another area of interest is the development of MMB derivatives with improved properties, such as reduced cytotoxicity or increased binding affinity for specific proteins. These derivatives could be used to study specific biological processes or to develop new therapeutic agents. Overall, MMB has the potential to be a valuable tool for studying a range of biological processes and has promising applications in scientific research.

Synthesis Methods

The synthesis of MMB involves the reaction of 2-aminobenzamide with 5-methyl-2-aminobenzoxazole in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure MMB. The synthesis of MMB is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

MMB has been studied extensively for its potential applications in scientific research. One of the primary uses of MMB is as a fluorescent probe for studying protein-protein interactions. MMB has been found to bind to specific proteins and emit a fluorescent signal upon binding, making it a useful tool for studying protein-protein interactions in vitro and in vivo.

properties

IUPAC Name

N-[(Z)-N'-(5-methyl-1,3-benzoxazol-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-7-8-13-12(9-10)18-16(22-13)20-15(17)19-14(21)11-5-3-2-4-6-11/h2-9H,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHROPHUCYWDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/N=C(/N)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-Amino[(5-methyl-1,3-benzoxazol-2-YL)amino]methylidene]benzamide

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